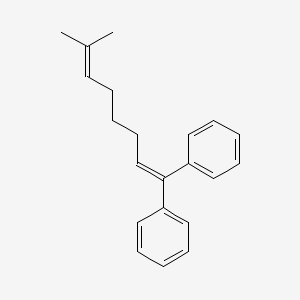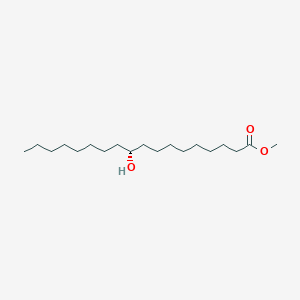
Methyl (10R)-10-hydroxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (10R)-10-hydroxyoctadecanoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (10R)-10-hydroxyoctadecanoate typically involves the esterification of 10-hydroxyoctadecanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of fatty acid methyl esters, including this compound, can be achieved using microwave-assisted derivatization. This method significantly reduces the reaction time compared to conventional heating methods, making it more efficient for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (10R)-10-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: 10-oxooctadecanoic acid or 10-carboxyoctadecanoic acid.
Reduction: 10-hydroxyoctadecanol.
Substitution: Various substituted esters depending on the reagent used.
Applications De Recherche Scientifique
Methyl (10R)-10-hydroxyoctadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme activity.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of biodegradable plastics and as a lubricant in various industrial processes
Mécanisme D'action
The mechanism of action of methyl (10R)-10-hydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can be hydrolyzed by esterases to release the active 10-hydroxyoctadecanoic acid, which can then participate in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl stearate: Similar in structure but lacks the hydroxyl group.
Methyl oleate: An unsaturated ester with a double bond in the fatty acid chain.
Methyl palmitate: A shorter chain ester with similar properties.
Uniqueness
Methyl (10R)-10-hydroxyoctadecanoate is unique due to the presence of the hydroxyl group at the 10th position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
423184-25-2 |
|---|---|
Formule moléculaire |
C19H38O3 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
methyl (10R)-10-hydroxyoctadecanoate |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3/t18-/m1/s1 |
Clé InChI |
ZWOMTUQOMSFPSL-GOSISDBHSA-N |
SMILES isomérique |
CCCCCCCC[C@H](CCCCCCCCC(=O)OC)O |
SMILES canonique |
CCCCCCCCC(CCCCCCCCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)

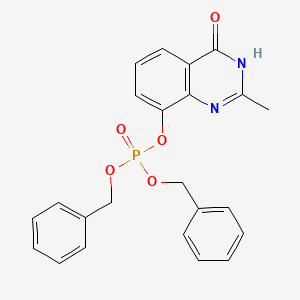
![5H-[1,2,4]Thiadiazolo[4,5-a]pyridine](/img/structure/B14238267.png)
![Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14238270.png)


![N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium](/img/structure/B14238282.png)
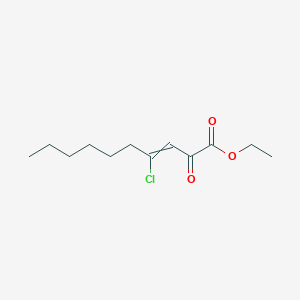
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14238305.png)
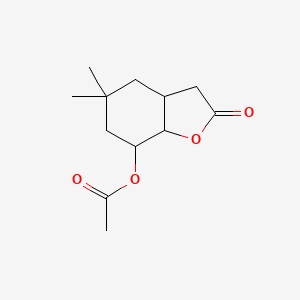
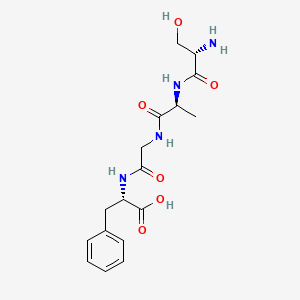
![2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14238322.png)
